molecular formula C17H27N3O3 B6764452 N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide

Cat. No.: B6764452
M. Wt: 321.4 g/mol
InChI Key: JNJOBMXWSMVCFY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Properties

IUPAC Name

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-10-13(6-8-23-12)17(21)18-15-5-3-4-14-11-20(7-9-22-2)19-16(14)15/h11-13,15H,3-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJOBMXWSMVCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)NC2CCCC3=CN(N=C23)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.

    Formation of the Oxane Ring: The oxane ring can be constructed through cyclization reactions involving diols and appropriate leaving groups.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the indazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group and the indazole core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyloxane-4-carboxamide: can be compared with other indazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyethyl group and the oxane ring, which confer distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall efficacy in various applications.

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